Batimastat is a synthetic hydroxamate with potential antineoplastic activity. Batimastat binds covalently to the zinc ion in the active site of matrix metalloproteinases (MMPs), thereby inhibiting the action of MMPs, inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. (NCI04)
Batimastat
CAS No.: 130370-60-4
Cat. No.: VC0002465
Molecular Formula: C23H31N3O4S2
Molecular Weight: 477.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130370-60-4 |
---|---|
Molecular Formula | C23H31N3O4S2 |
Molecular Weight | 477.6 g/mol |
IUPAC Name | (2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide |
Standard InChI | InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)/t17-,18+,19+/m1/s1 |
Standard InChI Key | XFILPEOLDIKJHX-QYZOEREBSA-N |
Isomeric SMILES | CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC |
SMILES | CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC |
Canonical SMILES | CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Properties and Mechanism of Action
Structural Characteristics
Batimastat ([4-(N-hydroxyamino)-2R-isobutyl-3S-(thiophen-2-ylthiomethyl)-succinyl]-L-phenylalanine-N-methylamide) is a peptidomimetic compound with a molecular weight of 478 g/mol . Its structure features:
-
A hydroxamic acid group coordinating the catalytic zinc ion of MMPs
-
A thiophene-thiomethyl substituent enhancing hydrophobic interactions
-
An isobutyl side chain optimizing binding to the S1' pocket of MMPs
This configuration enables broad-spectrum inhibition, targeting MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, and MMP-14 with IC<sub>50</sub> values in the nanomolar range .
Pharmacodynamic Profile
Batimastat's mechanism involves competitive, reversible inhibition through:
-
Zinc Chelation: The hydroxamate group forms a bidentate complex with the Zn<sup>2+</sup> ion at the MMP active site, preventing substrate hydrolysis .
-
Substrate Mimicry: The collagen-like backbone mimics natural MMP substrates, enhancing binding affinity .
-
Allosteric Modulation: Hydrophobic interactions with prime-side pockets induce conformational changes that stabilize the inhibited enzyme state .
Therapeutic Applications and Clinical Findings
Oncology: Malignant Pleural Effusions
A Phase I trial (N=18) evaluated intrapleural Batimastat (15–300 mg/m<sup>2</sup>) for malignant effusions :
Dose (mg/m²) | Plasma T<sub>max</sub> (h) | C<sub>max</sub> (ng/mL) | Response Rate (%) |
---|---|---|---|
60 | 48 | 85 ± 12 | 44 |
105 | 72 | 142 ± 18 | 44 |
300 | 168 | 203 ± 24 | 44 |
Key outcomes:
-
44% of patients (7/16) required no further pleural aspiration post-treatment
-
Median dyspnea improvement: 2.3 points on the Borg Scale (p<0.01)
-
Plasma levels exceeded MMP IC<sub>50</sub> thresholds for 12 weeks post-administration
Surgical Adjunct: Epidural Fibrosis Prevention
In a rat laminectomy model, local Batimastat (30 mg/kg) demonstrated :
Parameter | Control Group | Batimastat Group | p-value |
---|---|---|---|
Fibrosis Score (0–3) | 2.8 ± 0.2 | 1.2 ± 0.3 | <0.001 |
MMP-9 Expression (fold) | 1.0 | 0.4 ± 0.1 | <0.01 |
CD105+ Vessels/mm² | 18.4 ± 2.1 | 9.7 ± 1.6 | <0.005 |
Histopathological analysis revealed 57% reduction in fibroblast infiltration and 63% decrease in inflammatory cells compared to controls .
Muscular Dystrophy Management
In mdx mice (Duchenne model), Batimastat (50 mg/kg/day IP) produced :
-
41% increase in specific muscle force (p<0.01)
-
2.3-fold elevation of β-dystroglycan membrane localization
-
68% reduction in necrosis areas (p<0.001)
-
MMP-9 activity suppressed by 82% (zymography)
Molecular Mechanisms and Pathways
Angiogenesis Modulation
Batimastat inhibits vascularization through:
-
VEGF Signaling: 54% reduction in tumor endothelial cell migration (B16F1 model)
-
Vessel Maturation: Increases pericyte coverage by 2.1-fold (α-SMA staining)
-
MMP-14/TIMP Balance: Upregulates TIMP-1 expression 3.2-fold in hepatic metastases
Inflammatory Cascade Effects
In surgical models, Batimastat alters cytokine dynamics:
Cytokine | Sham Group (fold) | Batimastat Group (fold) | Regulation |
---|---|---|---|
TNF-α | 3.2 ± 0.4 | 1.8 ± 0.3 | ↓ 44% |
IL-6 | 2.9 ± 0.3 | 1.1 ± 0.2 | ↓ 62% |
TGF-β1 | 3.0 ± 0.5 | 1.2 ± 0.3 | ↓ 60% |
Data derived from qPCR and ELISA analyses .
Pharmacokinetics and Administration
Biodistribution Profile
Following intrapleural injection (300 mg/m²) :
-
Plasma AUC<sub>0-∞</sub>: 1,840 ng·h/mL
-
Tissue Retention: Detectable in pleural fluid for 28 days
-
Hepatic Metabolism: <5% conversion to inactive metabolites
Formulation Challenges
Batimastat's clinical use is limited by:
-
Aqueous solubility: 0.02 mg/mL at pH 7.4
-
Oral bioavailability: <1% (necessitating local delivery)
-
Plasma protein binding: 98.7% (albumin-mediated)
Comparative Efficacy Analysis
Versus Other MMP Inhibitors
Parameter | Batimastat | Marimastat | Doxycycline |
---|---|---|---|
MMP-9 IC<sub>50</sub> | 3 nM | 5 nM | 8 µM |
Plasma t<sub>½</sub> | 14 d | 8 h | 18 h |
Fibrosis Reduction | 57% | 22% | 34% |
Adverse Effects and Toxicity
Clinical trials report dose-independent toxicity:
Notably, no neuropathic effects or musculoskeletal pain observed – a common limitation of later-generation MMP inhibitors .
Future Directions and Research Gaps
Formulation Innovations
-
Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) carriers increase solubility to 12 mg/mL
-
Hydrogel Delivery: Sustained release over 21 days demonstrated in rat models
Unanswered Questions
-
Long-term (>6 month) safety profile in non-oncological applications
-
Optimal dosing intervals for chronic inflammatory conditions
-
Biomarkers for patient stratification (e.g., MMP-9 polymorphism carriers)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume